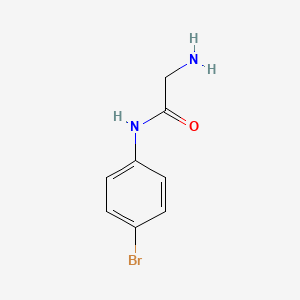

N1-(4-Bromophenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

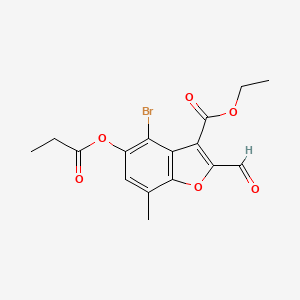

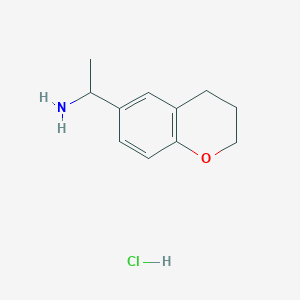

N1-(4-Bromophenyl)glycinamide, also known as 4-BrPhGly, is an organic compound belonging to the class of anilides. It has a molecular weight of 229.08 and its IUPAC name is 2-amino-N-(4-bromophenyl)acetamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 229.08 . Its IUPAC name is 2-amino-N-(4-bromophenyl)acetamide . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of α-Amino Acids

The asymmetric synthesis of α-amino acids involves the addition of Grignard reagents to imine derivatives, showcasing N1-(4-Bromophenyl)glycinamide derivatives' role in synthesizing essential biomolecules with high diastereoselectivity. This process underscores the compound's utility in producing chiral amino acids, vital for pharmaceutical applications and research (Hamon, Massy-Westropp, & Razzino, 1992).

N-Glycosylation Analogs Synthesis

This compound serves as a key intermediate in the synthesis of N4‐(2‐acetamido‐2‐deoxy‐β‐D‐glucopyranosyl)‐L‐asparagine analogs. These compounds mimic the structural linkage of N-linked glycoproteins, highlighting its significance in understanding and replicating biological processes central to cellular functions (Malik & Risley, 2001).

Supramolecular Polymer Hydrogels

The polymerization of glycinamide-conjugated monomers, including this compound derivatives, leads to the formation of supramolecular polymer hydrogels. These hydrogels exhibit remarkable mechanical strength, stability, and self-healing properties due to cooperative hydrogen-bonding, highlighting their potential in biomedical engineering and smart material applications (Dai et al., 2015).

Copper-Catalyzed N-Arylation

The compound also plays a crucial role in the copper-catalyzed N-arylation of imidazoles and benzimidazoles, demonstrating its utility in facilitating complex chemical reactions. This application is pivotal in synthesizing heterocyclic compounds, which are foundational to developing pharmaceuticals and agrochemicals (Altman, Koval, & Buchwald, 2007).

Carbon Dioxide Capture

In the field of environmental science, derivatives of this compound, such as tetramethylammonium glycinate, exhibit significant absorption abilities for CO2 capture. This research underscores the compound's potential in addressing climate change by enabling efficient carbon capture and storage solutions (Guo, Jing, & Zhou, 2015).

Mecanismo De Acción

Target of Action

N1-(4-Bromophenyl)glycinamide is a derivative of glycinamide . Glycinamide is known to target Neutrophil collagenase , a key enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Glycinamide is known to interact with its target, Neutrophil collagenase . The specific interaction between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Glycinamide, from which this compound is derived, is known to be involved in the metabolism of nucleotides . Nucleotide synthesis is often included in chapters on amino acid metabolism as almost every atom in the purine and pyrimidine ring derives from them .

Pharmacokinetics

Glycinamide, the parent compound, also lacks detailed pharmacokinetic information

Propiedades

IUPAC Name |

2-amino-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRMYSHRBDXGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320274 |

Source

|

| Record name | 2-amino-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325852-86-6 |

Source

|

| Record name | 2-amino-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2905040.png)

![2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2905041.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)

![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)

![2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2905051.png)

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)